An In-Depth Technical Guide to the Physicochemical Properties of 4'-(tert-Butyl)-[1,1'-biphenyl]-4-ol
An In-Depth Technical Guide to the Physicochemical Properties of 4'-(tert-Butyl)-[1,1'-biphenyl]-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 4'-(tert-Butyl)-[1,1'-biphenyl]-4-ol, a substituted biphenyl of significant interest in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its application in drug design, synthesis, and formulation. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay between the compound's structure and its measured properties.
Molecular Identity and Structure
4'-(tert-Butyl)-[1,1'-biphenyl]-4-ol, with the CAS Number 19812-92-1, is an aromatic organic compound. Its structure features a biphenyl core, which consists of two phenyl rings linked by a single bond. One ring is substituted with a hydroxyl group at the 4-position, rendering it a phenol. The other ring bears a bulky tert-butyl group at the 4'-position.[1] This substitution pattern significantly influences the molecule's overall properties.
Table 1: Compound Identification
| Parameter | Value | Source |
| IUPAC Name | 4-(4-tert-butylphenyl)phenol | PubChem[1] |
| CAS Number | 19812-92-1 | PubChem[1] |
| Molecular Formula | C₁₆H₁₈O | PubChem[1] |
| Molecular Weight | 226.31 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)O | PubChem[1] |
| InChI Key | NXIXRLZJEZGKGY-UHFFFAOYSA-N | PubChem[1] |
The biphenyl framework is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3][4] The specific substitutions on this core, a hydroxyl group and a tert-butyl group, are critical for modulating its biological activity and physicochemical characteristics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its development for any application, particularly in pharmaceuticals where absorption, distribution, metabolism, and excretion (ADME) are key considerations.
Table 2: Key Physicochemical Properties of 4'-(tert-Butyl)-[1,1'-biphenyl]-4-ol
| Property | Value | Experimental Context and Rationale |
| Melting Point | 164 - 166 °C | The melting point of a solid is indicative of the strength of its crystal lattice. A relatively high melting point suggests strong intermolecular interactions in the solid state. This value is critical for assessing purity and for the design of solid dosage forms.[5] |
| Boiling Point | 321 °C | The boiling point reflects the volatility of a compound and the strength of its intermolecular forces in the liquid state. Due to its relatively high molecular weight and polar hydroxyl group, a high boiling point is expected.[5] |
| pKa | ~10 | The pKa of the phenolic hydroxyl group is a critical determinant of the compound's ionization state at physiological pH. Phenols are generally weakly acidic.[6] An estimated pKa of around 10 suggests that this compound will be predominantly in its neutral, protonated form in most biological environments. |
| LogP (Octanol-Water Partition Coefficient) | ~4.9 (Predicted) | LogP is a measure of a compound's lipophilicity. A high LogP value, such as the predicted 4.9 for this molecule, indicates a preference for lipid environments over aqueous ones.[1] This has significant implications for its solubility, membrane permeability, and potential for bioaccumulation. |
Solubility Profile
The solubility of a drug candidate is a crucial factor influencing its bioavailability and formulation options. The "like dissolves like" principle is a useful guide for predicting solubility.
Qualitative Solubility Assessment:
-
Aqueous Solubility: Due to its significant hydrocarbon content and high predicted LogP, 4'-(tert-Butyl)-[1,1'-biphenyl]-4-ol is expected to have very low solubility in water. The polar hydroxyl group provides some capacity for hydrogen bonding with water, but this is largely overcome by the hydrophobic nature of the biphenyl and tert-butyl groups.
-
Organic Solvent Solubility: The compound is anticipated to be soluble in a range of common organic solvents. Its solubility will likely increase with decreasing solvent polarity. Good solubility is expected in solvents like acetone, ethanol, and dimethyl sulfoxide (DMSO).
This solubility profile is critical for selecting appropriate solvent systems for synthesis, purification, and analytical characterization.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shift of the phenolic hydroxyl proton can be variable and may be exchangeable with deuterium oxide (D₂O).
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The number of signals will reflect the molecule's symmetry. The carbons of the tert-butyl group will have a characteristic chemical shift in the aliphatic region, while the aromatic carbons will appear in the downfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for 4'-(tert-Butyl)-[1,1'-biphenyl]-4-ol include:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions typically below 3000 cm⁻¹ for the tert-butyl group.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: An absorption in the 1200-1300 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like biphenyls. The biphenyl chromophore is expected to exhibit strong absorbance in the UV region. The position and intensity of the absorption maxima can be influenced by the substituents and the solvent.
Synthesis and Reactivity
The synthesis of 4'-(tert-Butyl)-[1,1'-biphenyl]-4-ol is commonly achieved through a Suzuki-Miyaura cross-coupling reaction.[7][8][9][10][11] This powerful palladium-catalyzed reaction forms the carbon-carbon bond between the two phenyl rings.
Figure 1: A simplified workflow for the synthesis of 4'-(tert-Butyl)-[1,1'-biphenyl]-4-ol via a Suzuki-Miyaura cross-coupling reaction.
The reactivity of this molecule is primarily dictated by its phenolic hydroxyl group. As a weak acid, it can undergo deprotonation in the presence of a base.[6] The hydroxyl group can also be derivatized to form ethers and esters, which is a common strategy in drug development to modify a compound's properties. The aromatic rings can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing hydroxyl and tert-butyl groups.
Experimental Protocols
The following are generalized protocols for the determination of key physicochemical properties.
Determination of Melting Point
Methodology:
-
A small amount of the crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Causality: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Impurities will generally broaden and depress the melting point.
Determination of Solubility
Methodology (Qualitative):
-
To a small vial, add approximately 1-2 mg of the compound.
-
Add 0.5 mL of the solvent to be tested (e.g., water, ethanol, DMSO).
-
Vortex the mixture for 30 seconds.
-
Visually inspect for the presence of undissolved solid.
Self-Validation: The experiment should be repeated with a known soluble and a known insoluble compound to ensure the reliability of the visual assessment.
Spectroscopic Analysis Workflow
Figure 2: A generalized workflow for the spectroscopic characterization of 4'-(tert-Butyl)-[1,1'-biphenyl]-4-ol.
Applications in Drug Development and Materials Science
The structural motifs present in 4'-(tert-Butyl)-[1,1'-biphenyl]-4-ol make it a valuable building block in several areas:
-
Medicinal Chemistry: The biphenyl scaffold is a key component of many pharmaceuticals. The tert-butyl group can be used to increase steric bulk, which can influence binding to a biological target and improve metabolic stability. The phenolic hydroxyl group provides a handle for hydrogen bonding interactions with a receptor and a site for further chemical modification.[2][3][4]
-
Materials Science: Substituted biphenyls are of interest for the development of liquid crystals and organic light-emitting diodes (OLEDs).[2] The rigid biphenyl core combined with the bulky tert-butyl group can influence the packing of molecules in the solid state, leading to desirable material properties.
Safety and Handling
As with any chemical, appropriate safety precautions should be taken when handling 4'-(tert-Butyl)-[1,1'-biphenyl]-4-ol. Based on data for similar compounds, it may cause skin and eye irritation.[12] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4'-(tert-Butyl)-[1,1'-biphenyl]-4-ol is a compound with a rich set of physicochemical properties that make it a valuable tool for researchers in drug development and materials science. Its biphenyl core, combined with the modulating effects of the tert-butyl and hydroxyl substituents, provides a versatile platform for the design of new molecules with tailored properties. A thorough understanding of its solubility, stability, and spectroscopic characteristics, as outlined in this guide, is essential for its effective application.
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